molecular formula C8H12BrClN2 B1380561 (S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine hydrochloride CAS No. 1628810-35-4

(S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine hydrochloride

Cat. No. B1380561
CAS RN: 1628810-35-4
M. Wt: 251.55 g/mol
InChI Key: XNXZPUVFWDMCIG-RGMNGODLSA-N
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Description

“(S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine hydrochloride” is a chemical compound with the linear formula C8H12BrClN2 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H11BrN2.2ClH/c1-5-3-8(6(2)10)11-4-7(5)9;;/h3-4,6H,10H2,1-2H3;2*1H/t6-;;/m0…/s1 . This indicates that the compound has a chiral center at the carbon atom connected to the amine (NH2) group.


Physical And Chemical Properties Analysis

“this compound” is a solid compound with a molecular weight of 251.55 .

Scientific Research Applications

Metabolic Pathway Studies

In scientific research, understanding the metabolic pathways of chemical compounds is crucial. A study detailed the in vivo metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a ring-substituted psychoactive phenethylamine, in rats. The findings revealed the identification of various metabolites of 2C-B, indicating at least two operative metabolic pathways. This study contributes to understanding how similar brominated compounds might be metabolized in biological systems (Kanamori et al., 2002).

Chemical Synthesis and Structure Analysis

The compound's synthesis and structure have been a focal point in research. For instance, a Schiff base compound involving a brominated and methylated pyridin structure was synthesized and characterized through various techniques, including X-ray diffraction. This study adds to the knowledge of chemical synthesis techniques and structural analysis of brominated pyridine compounds, which can be crucial for developing new materials or pharmaceuticals (Wang et al., 2008).

Catalysis in Polymerization

The compound’s derivatives have been investigated for their role in catalysis. Zinc complexes bearing bidentate entiopure ligands related to the compound showed high catalytic activity in the ring-opening polymerization of rac-lactide, indicating potential applications in producing biodegradable polymers and plastics (Nayab et al., 2012).

DNA Interaction and Cytotoxicity

The interaction of similar compounds with DNA and their potential cytotoxic effects have been a subject of research. Cu(II) complexes of tridentate ligands involving brominated pyridin showed significant DNA binding propensity and demonstrated DNA cleavage activity, suggesting potential applications in cancer treatment or gene therapy (Kumar et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

(1S)-1-(5-bromo-4-methylpyridin-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2.ClH/c1-5-3-8(6(2)10)11-4-7(5)9;/h3-4,6H,10H2,1-2H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXZPUVFWDMCIG-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC=C1Br)[C@H](C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine hydrochloride
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(S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine hydrochloride
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(S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine hydrochloride
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(S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine hydrochloride
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(S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine hydrochloride
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(S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine hydrochloride

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